![molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0](/img/structure/B174835.png)
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Scientific Research Applications
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown promise as potential nematocides. In a study, the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode that affects various crops. This finding suggests that these derivatives could be explored further for managing nematode-related crop damage .
Anti-Fungal Activity
The same derivatives also demonstrated anti-fungal activity against Rhizoctonia solani, a pathogenic fungus that causes rice sheath wilt and affects global agriculture. This property makes them valuable candidates for developing eco-friendly chemical pesticides .
Antibacterial Effects on Xanthomonas spp.
Several compounds (5m, 5r, 5u, 5v, 5x, and 5y) exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. These compounds outperformed existing agents like bismerthiazol and thiodiazole copper. Additionally, compounds 5p, 5u, and 5v showed excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks. Compound 5v also exerted moderate antibacterial effects on rice bacterial leaf blight .
Potential Antibacterial Agents
Compounds 5u and 5v, containing a trifluoromethyl pyridine moiety, stood out as promising antibacterial agents . Their effectiveness against Xoo and Xoc suggests that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial drug development .
Crop Security Enhancement
Given the economic losses caused by nematodes and bacterial diseases, these derivatives offer a potential avenue for enhancing crop security and minimizing yield losses .
Medicinal Applications
While the focus has been on agricultural applications, it’s worth exploring whether these derivatives exhibit any medicinal properties. Further research could unveil their potential as anticonvulsants, vasodilators, or even anticancer agents .
properties
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKZLODEPRJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate |
Synthesis routes and methods
Procedure details
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